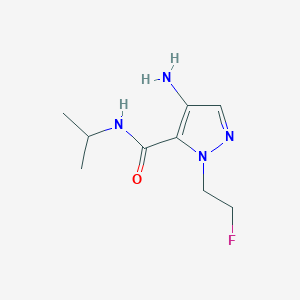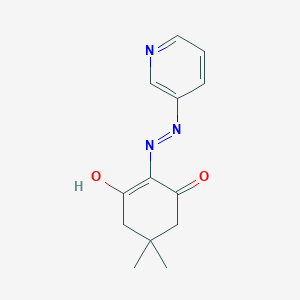![molecular formula C23H25N3O4 B2671894 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775399-42-2](/img/structure/B2671894.png)
1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as DOP, is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of experiments due to its unique properties and structure. DOP is a piperidine derivative with a dimethoxybenzoyl group attached to its nitrogen atom. It has been used in a variety of different studies, including those related to biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Agents
Compounds similar to 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine have been synthesized with potential applications as central nervous system agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] and found them to inhibit tetrabenazine-induced ptosis, indicating potential antitetrabenazine activity associated with the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety (Bauer et al., 1976).
Biological Activities and Synthesis
A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized and evaluated for biological activities. Khalid et al. (2016) conducted this study and found that these compounds exhibited inhibition against butyrylcholinesterase enzyme and showed potential in ligand-BChE binding affinity (Khalid et al., 2016).
Anticancer Agents
Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole with the aim of evaluating them as anticancer agents. Their research indicated that certain compounds had strong anticancer properties, highlighting the potential therapeutic usefulness of these derivatives (Rehman et al., 2018).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) studied 1,3,4-Oxadiazole N-Mannich Bases for their antimicrobial and anti-proliferative activities. They found that certain derivatives exhibited broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria, along with optimal anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Antimicrobial Agents
Jadhav et al. (2017) synthesized a series of novel compounds derived from 1,2,3-triazole and found moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains. This indicates the potential use of these compounds as antimicrobial agents (Jadhav et al., 2017).
Analgesic Activity
Waters (1978) researched aromatic carboxylic esters of 1-methyl-4-piperidinol and found that certain esters exhibited analgesic activity. Specifically, one compound showed activity nearly twice that of codeine in an assay, indicating its potential as an analgesic (Waters, 1978).
Inhibition of Cancer Cells
Sica et al. (2019) explored the inhibition of oxidative phosphorylation in cancer cells, using compounds related to 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. They found that specific combinations of compounds could lead to the lethal poisoning of cancer cells (Sica et al., 2019).
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-18-8-9-19(20(15-18)29-2)23(27)26-12-10-16(11-13-26)14-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRXFDUJXGHZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)

![4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2671815.png)



![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)

![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)


![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
